molecular formula C22H21NO5 B2842912 9-cyclopropyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951981-10-5

9-cyclopropyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2842912
M. Wt: 379.412
InChI Key: KRVZMJUZRJVOTE-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It appears to contain a chromeno[8,7-e][1,3]oxazin-4(8H)-one core, which is a type of heterocyclic compound. This core is substituted with a 3,4-dimethoxyphenyl group and a cyclopropyl group .

Scientific Research Applications

Thermally Curable Benzoxazine Monomer Applications

A compound closely related to the requested chemical, featuring both benzoxazine and coumarin rings, was investigated for its potential in photodimerization and thermal ring-opening reactions. This study suggests possible applications in materials science, particularly in the development of polymers with specific thermal and light-responsive properties (Kiskan & Yagcı, 2007).

Synthesis of Amino-dideoxyallose and Amino-deoxyribose Derivatives

Research on similar chemical structures involved regio- and stereospecific cycloaddition reactions, leading to compounds like amino-dideoxyallose and amino-deoxyribose derivatives. These findings are significant in the field of synthetic organic chemistry and could have implications in the synthesis of complex organic molecules (Defoin, Fritz, Geffroy, & Streith, 1988).

Formation and Interconversion of Oxazines and Dioxazines

The behavior of nitrosocarbonyl compounds in the formation of oxazines and dioxazines, including reactions and interconversions, has been studied. This research could be relevant in understanding the reactivity and applications of oxazine derivatives in various chemical reactions (Dao, Dust, Mackay, & Watson, 1979).

Oxygen Transfer to Cyclopropenes

A study involving oxygen transfer to cyclopropene derivatives, leading to various products like epoxy derivatives and oxaspiropentenes, indicates potential applications in synthetic chemistry and material science. This research highlights the reactivity of cyclopropyl-containing compounds under specific conditions (Bickers, Halton, Kay, & Northcote, 1999).

properties

IUPAC Name

9-cyclopropyl-3-(3,4-dimethoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-25-19-7-3-13(9-20(19)26-2)17-11-27-22-15(21(17)24)6-8-18-16(22)10-23(12-28-18)14-4-5-14/h3,6-9,11,14H,4-5,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVZMJUZRJVOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-cyclopropyl-3-(3,4-dimethoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

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